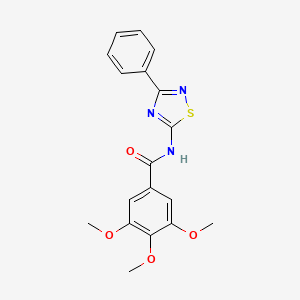
3,4,5-trimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3,4,5-trimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide” is likely to be an organic compound containing a benzamide core with three methoxy groups attached to it and a phenyl thiadiazole group attached to the nitrogen of the benzamide .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and mass spectrometry . These techniques can provide information about the types of atoms in the compound, their connectivity, and the overall 3D structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. For example, the benzamide core of the molecule could potentially undergo reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure . For example, the presence of the benzamide core and the methoxy groups could influence these properties .科学的研究の応用
Anticancer Activity
The TMP moiety has been shown to exhibit notable anti-cancer effects. It works by effectively inhibiting various proteins and receptors that are crucial for cancer cell survival and proliferation. For instance, it can inhibit tubulin, which is essential for cell division, and heat shock protein 90 (Hsp90), which is involved in cancer cell growth .
Antimicrobial Properties
Some derivatives of the TMP group have demonstrated promising anti-fungal and anti-bacterial properties. This includes activity against challenging pathogens such as Helicobacter pylori and Mycobacterium tuberculosis, which are responsible for causing stomach ulcers and tuberculosis, respectively .
Antiviral Applications
The TMP-based compounds have also shown potential against various viruses, including the AIDS virus, hepatitis C virus, and influenza virus. This broad antiviral activity makes it a valuable pharmacophore for developing new antiviral drugs .
Anti-Parasitic Uses
Compounds containing the TMP pharmacophore have been effective against parasites like Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents. This could lead to new treatments for these parasitic diseases .
Neuroprotective Effects
The TMP group has been associated with anti-inflammatory properties and shows promise in neuroprotective applications. It may have potential uses in treating neurodegenerative diseases like Alzheimer’s disease .
Psychiatric and Neurological Disorders
There is evidence to suggest that TMP-bearing compounds can have anti-depressant and anti-migraine properties. This opens up possibilities for their use in managing depression and migraine headaches .
Diabetes Management
Again, while not explicitly stated in the search results, related compounds have been investigated for their role in managing diabetes by improving insulin sensitivity and glucose tolerance .
作用機序
Target of Action
The primary targets of 3,4,5-trimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell proliferation, respectively .
Mode of Action
The compound interacts with its targets, leading to their inhibition . For instance, it fits into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, disrupting the polymerization of tubulin and thus interfering with cell division . The alteration of the trimethoxyphenyl (TMP) moiety can decrease the biological activity of such analogs .
Biochemical Pathways
The compound affects multiple biochemical pathways due to its multi-target nature. It disrupts the normal functioning of the microtubule network, leading to cell cycle arrest and apoptosis . It also inhibits the function of Hsp90, causing the degradation of client proteins and leading to cell death . Furthermore, it inhibits TrxR, disrupting the cellular redox balance .
Pharmacokinetics
The compound’s molecular weight (2112576 ) suggests that it may have good absorption and distribution characteristics
Result of Action
The compound has displayed notable anti-cancer effects by effectively inhibiting its targets . It has also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it has demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3,4,5-trimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-23-13-9-12(10-14(24-2)15(13)25-3)17(22)20-18-19-16(21-26-18)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCYGOXGQNANSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=NS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

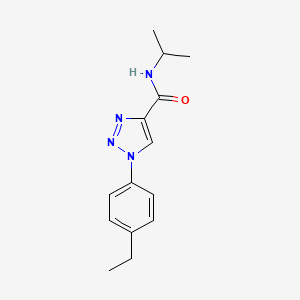
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(thiophen-3-yl)methanone](/img/structure/B2994243.png)
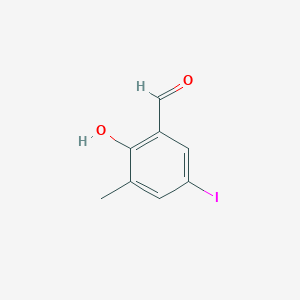
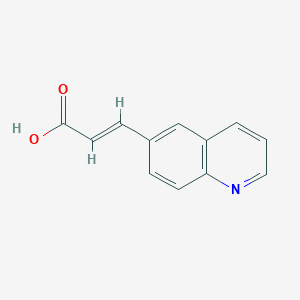
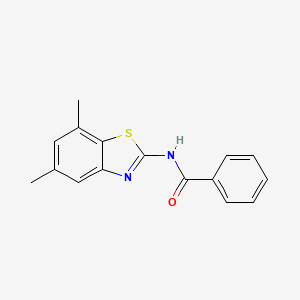
![Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate](/img/structure/B2994250.png)
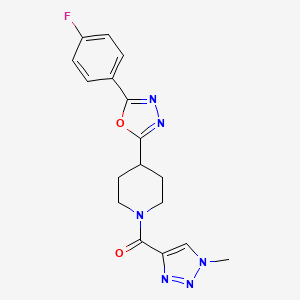
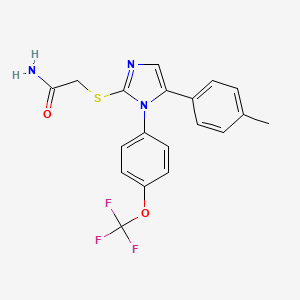
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2994254.png)


![2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2994262.png)

